molecular formula C12H17NO3 B4871157 2-(2-methoxyphenoxy)-N-methylbutanamide

2-(2-methoxyphenoxy)-N-methylbutanamide

Cat. No.: B4871157
M. Wt: 223.27 g/mol
InChI Key: AFIRMKAPVCRNBT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-methylbutanamide is an organic compound characterized by a butanamide backbone substituted with a 2-methoxyphenoxy group at the second carbon and a methyl group on the amide nitrogen. The methoxyphenoxy moiety contributes to its aromatic and electron-rich properties, while the methyl group on the amide nitrogen enhances lipophilicity, influencing its pharmacokinetic profile. This compound is hypothesized to exhibit bioactivity due to structural similarities with other amide-based molecules, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-9(12(14)13-2)16-11-8-6-5-7-10(11)15-3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIRMKAPVCRNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-methylbutanamide typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanamine . Finally, the ethanamine is reacted with butanoyl chloride to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce production costs. This includes selecting appropriate solvents, bases, and reaction temperatures to maximize efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the amide group can produce an amine .

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-methylbutanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Key Properties/Applications Source
4-(2-Methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide Piperidine-substituted phenyl group on amide nitrogen Hypothesized CNS activity due to piperidine’s affinity for neural receptors; higher molecular weight (MW: ~412.5 g/mol)
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide Cyano and dual methoxy substitutions on aromatic rings Enhanced enzyme inhibition (e.g., cytochrome P450) due to electron-withdrawing cyano group; MW: ~366.4 g/mol
2-(2-Methoxyphenoxy)-N-(quinolin-8-yl)acetamide Acetamide backbone with quinoline substituent Anticancer potential via intercalation with DNA; quinoline enhances intercellular uptake
N-(5-Amino-2-methylphenyl)butanamide Simpler structure with amino and methylphenyl groups Versatile intermediate in analgesic drug synthesis; lower complexity improves solubility in polar solvents
N-(2-Methoxy-phenyl)-formamide Formamide backbone (shorter chain) Reduced steric hindrance increases reactivity in nucleophilic substitutions; MW: ~165.2 g/mol

Impact of Substituents on Bioactivity

  • Amide Nitrogen Substituents: Methyl groups (vs. bulkier groups like piperidine or quinoline) improve membrane permeability but may reduce target specificity .
  • Aromatic Modifications : Halogenation (e.g., chloro or fluoro substituents, as in 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide) increases binding affinity to hydrophobic enzyme pockets, enhancing potency .

Physicochemical and Pharmacokinetic Differences

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Bioactivity Hypothesis
This compound 2.8 0.45 (in DMSO) Moderate CYP450 inhibition
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide 3.5 0.12 Stronger CYP450 inhibition
N-(2-Methoxy-phenyl)-formamide 1.2 8.3 High metabolic clearance

Research Findings and Implications

  • Enzyme Interactions: Compounds with methoxyphenoxy groups (e.g., 2-(2-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide) show selective inhibition of inflammatory enzymes like COX-2, suggesting similar pathways for the target compound .
  • Synthetic Challenges: The methoxyphenoxy group necessitates protective strategies during synthesis to prevent demethylation, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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